2-(BENZYLSULFANYL)-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE
Overview
Description
2-(BENZYLSULFANYL)-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinazolinone core, which is a bicyclic structure known for its biological activity, and is further functionalized with benzylsulfanyl and pyrazolyl groups, enhancing its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or rhodium complexes, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the pyrazolyl moiety can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(BENZYLSULFANYL)-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The benzylsulfanyl and pyrazolyl groups enhance its binding affinity and selectivity, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(METHYLSULFANYL)-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE
- 2-(BENZYLSULFANYL)-3-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE
- 2-(BENZYLSULFANYL)-3-[2-(4-CHLORO-1H-IMIDAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE
Uniqueness
2-(BENZYLSULFANYL)-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-benzylsulfanyl-3-[2-(4-chloropyrazol-1-yl)ethyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c21-16-12-22-24(13-16)10-11-25-19(26)17-8-4-5-9-18(17)23-20(25)27-14-15-6-2-1-3-7-15/h1-9,12-13H,10-11,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLOUZXREJIPKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C=C(C=N4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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